2,2'-Dithiodiphenol

Descripción general

Descripción

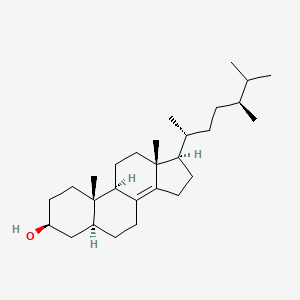

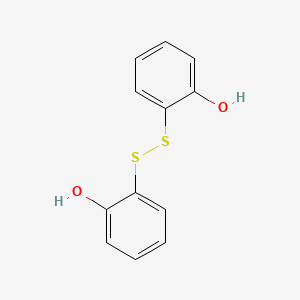

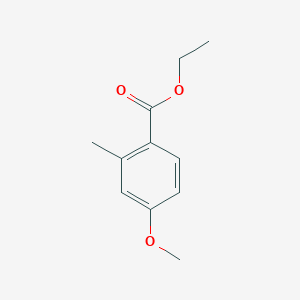

2,2’-Dithiodiphenol is a chemical compound with the molecular formula C12H10O2S2 . It has an average mass of 250.337 Da and a monoisotopic mass of 250.012222 Da . It is also known by other names such as 2,2’-Disulfandiyldiphenol .

Molecular Structure Analysis

The molecular structure of 2,2’-Dithiodiphenol consists of 12 carbon atoms, 10 hydrogen atoms, 2 oxygen atoms, and 2 sulfur atoms . The exact spatial arrangement of these atoms could be determined using techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación

Polymer Modification and Stability

2,2'-Dithiodiphenol and its derivatives have applications in polymer science, particularly in enhancing polymer stability. Weinstein (1977) demonstrated that dithiodiphenols could be used as chain transfer agents in polymerizations, which helps in incorporating phenolic sulfide units into polymers like polyisoprene and polybutadiene. This incorporation significantly enhances the polymers' resistance to oxidation, as evidenced by oxygen absorption tests on pre-extracted polymers (Weinstein, 1977).

Photovoltaic Applications

In the field of photovoltaics, dithiodiphenol-related compounds have shown promise. Li et al. (2010) reported that the use of 2,2'-dithiophene in the construction of organic chromophores for dye-sensitized solar cells resulted in high power conversion efficiencies. This study demonstrates the potential of dithiodiphenol derivatives in developing efficient solar energy harvesting systems (Li et al., 2010).

Electronic and Optical Properties

The electronic and optical properties of dithiodiphenol derivatives have been extensively studied. For instance, Krompiec et al. (2013) explored the synthesis and properties of novel polythiophenes, which showed remarkable stability and enhanced fluorescent activity. These properties are critical in applications like luminescent materials and electronic devices (Krompiec et al., 2013).

Energy Storage and Catalysis

Dithiodiphenol compounds have also found applications in energy storage and catalysis. Ai et al. (2014) demonstrated the use of nitrogen and sulfur codoped graphene, derived from 2-aminothiophenol, in lithium-ion batteries and as metal-free catalysts for oxygen reduction reaction. This showcases the multifunctional role of dithiodiphenol derivatives in advanced energy solutions (Ai et al., 2014).

Gas Sensing Applications

The derivatives of 2,2'-dithiodiphenol have been used in the development of gas sensors. Navale et al. (2014) reportedon the fabrication of gas sensors based on polythiophene, which demonstrated high sensitivity and selectivity towards NO2 gas at room temperature. This finding indicates the potential of dithiodiphenol derivatives in environmental monitoring and safety applications (Navale et al., 2014).

Medical Imaging

In the medical field, dithiodiphenol derivatives have been explored for their use in radiopharmaceuticals. Berry et al. (2012) reviewed the application of dithiocarbamate complexes, which are closely related to dithiodiphenols, in medical imaging. These complexes have been used with metallic radionuclides for imaging various disease states, highlighting the potential of dithiodiphenol derivatives in diagnostic medicine (Berry et al., 2012).

Corrosion Inhibition

2,2'-Dithiodiphenol derivatives have been investigated for their corrosion inhibitive properties. Kabel et al. (2015) explored the efficiency of 2-aminothiophenol derivatives as corrosion inhibitors on carbon steel in acidic environments. Their research suggested that these compounds effectively inhibit corrosion, which is crucial in industrial applications where metal preservation is necessary (Kabel et al., 2015).

Electroluminescence and Organic Electronics

Dithiodiphenol derivatives have also been employed in thedevelopment of organic electronics, particularly in light-emitting diodes (LEDs) and field-effect transistors. Perepichka et al. (2005) discussed the light-emitting properties of polythiophenes, a class of materials related to 2,2'-dithiodiphenol. They demonstrated that structural modifications in thiophene-based polymers could lead to improved performance in electroluminescent devices. This research indicates the significance of dithiodiphenol derivatives in the advancement of organic electronic applications (Perepichka et al., 2005).

Synthesis of Conductive Polymers

Akoudad and Roncali (1998) studied the electrochemical synthesis of polythiophene using a dimer precursor related to 2,2'-dithiodiphenol. Their findings indicated that polymers synthesized from such dimer precursors exhibit properties similar to polythiophene but with a lower required polymerization potential. This research contributes to the understanding of how dithiodiphenol derivatives can be used in the synthesis of conductive polymers, a key component in various electronic devices (Akoudad & Roncali, 1998).

Direcciones Futuras

The future directions for research on 2,2’-Dithiodiphenol could include further exploration of its potential uses in applications such as dye-sensitized solar cells . Additionally, more detailed studies on its physical and chemical properties, as well as its reactivity, could provide valuable insights for chemists and materials scientists.

Propiedades

IUPAC Name |

2-[(2-hydroxyphenyl)disulfanyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXXLDHPVGHXEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)SSC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212218 | |

| Record name | 2,2'-Dithiodiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Dithiodiphenol | |

CAS RN |

6300-58-9 | |

| Record name | 2,2'-Dithiodiphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006300589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC45168 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dithiodiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3339044.png)

![1-[4-(3-Oxobutanoyl)phenyl]butane-1,3-dione](/img/structure/B3339053.png)